
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine typically involves the condensation of an imidazole derivative with an appropriate amine. One common method involves the reaction of 2-isopropylimidazole with an alkylating agent such as 2-bromo-1-phenylethanone, followed by reduction with a suitable reducing agent like sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds. These products can have different chemical and biological properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine include other imidazole derivatives such as:
- 2-methylimidazole
- 4,5-dihydro-1H-imidazole
- 1-benzylimidazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the isopropyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
N-[1-(1-propan-2-ylimidazol-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-8(2)13-10(5)11-12-6-7-14(11)9(3)4/h6-10,13H,1-5H3 |
InChI-Schlüssel |
RJRADXGWVXWOJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C1=NC=CN1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



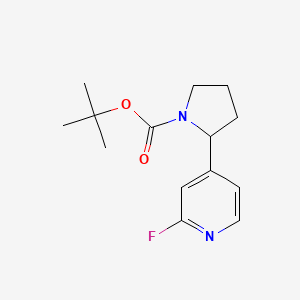
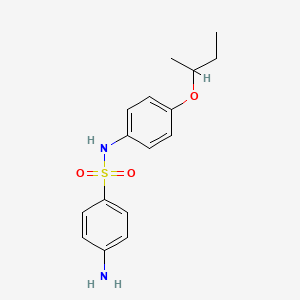

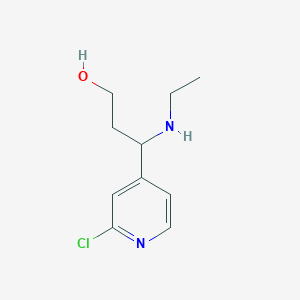
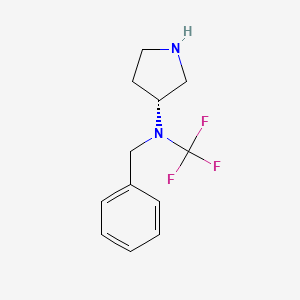

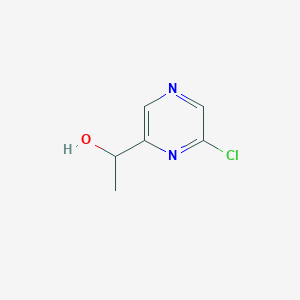
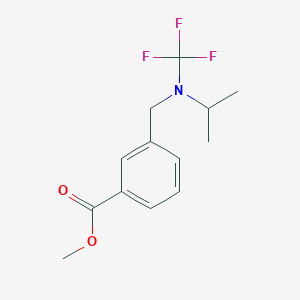

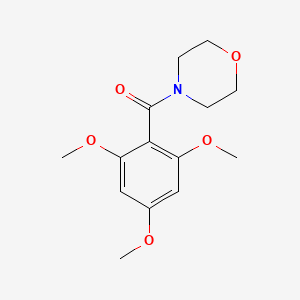
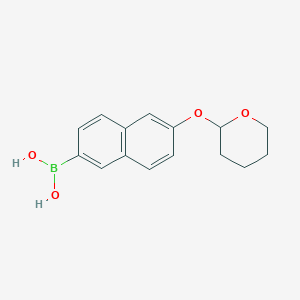
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)

